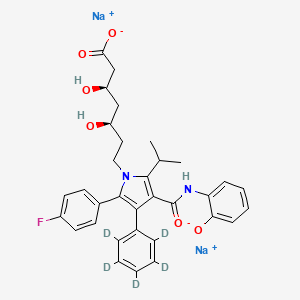

2-Hydroxy Atorvastatin-d5 Disodium Salt

Description

BenchChem offers high-quality 2-Hydroxy Atorvastatin-d5 Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy Atorvastatin-d5 Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t24-,25-;;/m1../s1/i3D,4D,5D,8D,9D;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVKONHBFPQVPI-SZNAXHTISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3[O-])C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662006 | |

| Record name | Disodium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(~2~H_5_)phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

623.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276537-19-9 | |

| Record name | Disodium (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(~2~H_5_)phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-Hydroxy Atorvastatin-d5 Disodium Salt?

An In-Depth Technical Guide to 2-Hydroxy Atorvastatin-d5 Disodium Salt

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy Atorvastatin-d5 Disodium Salt, a critical analytical tool in modern pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, role in Atorvastatin metabolism, and its application as an internal standard in bioanalytical method development. This guide emphasizes the scientific rationale behind experimental protocols, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Role of Metabolites and Internal Standards in Drug Development

Atorvastatin, marketed under the brand name Lipitor among others, is a widely prescribed medication for preventing cardiovascular disease by lowering cholesterol levels.[1] It functions as a competitive inhibitor of HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5] The efficacy and pharmacokinetics of Atorvastatin are not solely dependent on the parent drug; its metabolites play a significant role. Upon administration, Atorvastatin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, into active ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated forms.[1][2][6][7][8] These active metabolites contribute to approximately 70% of the circulating HMG-CoA reductase inhibitory activity, making their quantification essential for a complete understanding of the drug's behavior in the body.[7][9]

Accurate quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[9][10] The reliability of LC-MS/MS data heavily relies on the use of appropriate internal standards (IS). An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as 2-Hydroxy Atorvastatin-d5 Disodium Salt, are considered the "gold standard" for internal standards in LC-MS/MS-based bioanalysis.[11][12]

This guide focuses on 2-Hydroxy Atorvastatin-d5 Disodium Salt, the deuterated form of the primary active metabolite of Atorvastatin. We will explore its properties, the rationale for its use, and detailed protocols for its application in a research setting.

Chemical and Physical Properties

2-Hydroxy Atorvastatin-d5 Disodium Salt is a stable isotope-labeled analog of 2-Hydroxy Atorvastatin. The "-d5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms.[13] This isotopic substitution results in a mass shift that allows it to be differentiated from the endogenous metabolite by a mass spectrometer, without significantly altering its chemical properties.[11][14]

| Property | Value | Source |

| Chemical Formula | C₃₃H₂₈D₅FN₂Na₂O₆ | [13][14][15] |

| Molecular Weight | 623.63 g/mol | [13][14] |

| Exact Mass | 623.24318723 Da | [13] |

| Appearance | Off-White to Yellow Solid | [15] |

| Storage | -20°C, under inert atmosphere | [15][16] |

| Stability | ≥ 4 years (when stored properly) | [17] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO. | [17][18] |

The disodium salt form enhances the compound's solubility in aqueous solutions, which can be advantageous for preparing stock and working solutions for bioanalytical assays.

Atorvastatin Metabolism and the Significance of 2-Hydroxy Atorvastatin

The metabolism of Atorvastatin is a critical factor in its therapeutic action. The primary metabolic pathway involves hydroxylation by CYP3A4, with a minor contribution from CYP3A5.[7][8][19] This process yields two major active metabolites: 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxyatorvastatin (para-hydroxyatorvastatin).[1][6][7][8]

Caption: Primary metabolic pathway of Atorvastatin.

Both the ortho- and para-hydroxylated metabolites are pharmacologically active and contribute significantly to the overall lipid-lowering effect of the drug.[1] Therefore, a comprehensive pharmacokinetic assessment of Atorvastatin requires the simultaneous quantification of the parent drug and these active metabolites.[20]

The Role of Deuteration in Bioanalysis

The use of stable isotope-labeled internal standards is paramount for robust and accurate bioanalytical method development. The five deuterium atoms in 2-Hydroxy Atorvastatin-d5 Disodium Salt provide a mass increase of 5 Da compared to the unlabeled metabolite.[18]

Why Deuteration is the Gold Standard:

-

Co-elution: The deuterated standard has nearly identical chromatographic behavior to the analyte, meaning they elute at the same time. This is crucial for correcting for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte.[12]

-

Similar Extraction Recovery: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), the deuterated standard will have a recovery rate that is very similar to the analyte, correcting for any variability in the extraction process.[21][22]

-

Correction for Ionization Variability: The deuterated standard and the analyte will ionize with similar efficiency in the mass spectrometer's source. Any fluctuations in the instrument's performance will affect both compounds equally, and the ratio of their signals will remain constant.

Application in Quantitative Bioanalysis: LC-MS/MS

2-Hydroxy Atorvastatin-d5 Disodium Salt is primarily used as an internal standard for the quantification of 2-Hydroxy Atorvastatin in biological matrices such as plasma and serum.[11][22]

Experimental Workflow

The general workflow for a bioanalytical assay using a stable isotope-labeled internal standard is as follows:

Caption: General workflow for bioanalytical quantification.

Detailed Protocol: Quantification of 2-Hydroxy Atorvastatin in Human Plasma

This protocol is a synthesized example based on common practices described in the literature.[9][10][20][23]

1. Preparation of Stock and Working Solutions:

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Hydroxy Atorvastatin-d5 Disodium Salt in methanol.

-

Analyte Stock Solution (1 mg/mL): Prepare a separate stock solution of non-labeled 2-Hydroxy Atorvastatin in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard (e.g., 50 ng/mL) in a mixture of methanol and water (50:50, v/v).[23]

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[20]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Conditions:

The following table provides an example of typical LC-MS/MS parameters.

| Parameter | Example Value | Rationale |

| LC System | Shimadzu Nexera X2 or equivalent | Provides high-pressure capabilities for efficient separation. |

| Column | Phenomenex Kinetex XB-C18 (50 x 2.1 mm, 1.7 µm) | C18 chemistry is suitable for retaining moderately polar compounds like Atorvastatin metabolites. The small particle size allows for high-resolution separation.[20] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation of the analytes for positive ion mode detection. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | An organic solvent for eluting the analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[20] |

| Injection Vol. | 1.0 µL | A small injection volume is used to prevent column overloading.[20] |

| MS System | Triple Quadrupole (e.g., Sciex API 4000) | The standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[23] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Positive mode is common, but negative mode can offer improved selectivity and sensitivity by reducing background noise.[23] |

| MRM Transitions | See table below | Specific precursor-to-product ion transitions for each analyte ensure high selectivity. |

MRM Transitions (Example in Negative Ion Mode): [23]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Hydroxy Atorvastatin | 573.5 | 278.1 |

| 2-Hydroxy Atorvastatin-d5 (IS) | 578.5 | 283.1 |

Conclusion and Future Perspectives

2-Hydroxy Atorvastatin-d5 Disodium Salt is an indispensable tool for the accurate and reliable quantification of the major active metabolite of Atorvastatin. Its use as a stable isotope-labeled internal standard embodies the principles of robust bioanalytical method development, ensuring data integrity in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. As drug development continues to move towards precision medicine, the demand for high-quality analytical standards like 2-Hydroxy Atorvastatin-d5 Disodium Salt will only increase, enabling a deeper understanding of drug metabolism and its impact on patient outcomes.

References

-

Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. PubMed Central. Available at: [Link]

-

Atorvastatin. Wikipedia. Available at: [Link]

-

Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods (RSC Publishing). Available at: [Link]

-

Atorvastatin Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

-

How is atorvastatin (Lipitor) metabolized in the liver?. Dr.Oracle. Available at: [Link]

-

Metabolic pathway of atorvastatin in human liver microsomes. ResearchGate. Available at: [Link]

-

Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Taylor & Francis Online. Available at: [Link]

-

Atorvastatin. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Combinatorial synthesis of deuterium-enriched atorvastatin. PubMed. Available at: [Link]

-

Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. PubMed. Available at: [Link]

-

Full article: Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Taylor & Francis Online. Available at: [Link]

-

2-Hydroxy Atorvastatin-d5 Disodium Salt | C33H33FN2Na2O6 | CID 45039407. PubChem. Available at: [Link]

-

Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. NIH. Available at: [Link]

-

Synthesis of deuterated atorvastatin analogs 11. ResearchGate. Available at: [Link]

-

Metabolism scheme of atorvastatin. ResearchGate. Available at: [Link]

-

2-Hydroxy Atorvastatin-d5 disodium | CAS#:1276537-19-9. Chemsrc. Available at: [Link]

-

1276537-19-9| Chemical Name : 2-Hydroxy Atorvastatin-d5 Disodium Salt. Pharmaffiliates. Available at: [Link]

-

Combinatorial synthesis of deuterium-enriched atorvastatin | Request PDF. ResearchGate. Available at: [Link]

-

Lipitor. accessdata.fda.gov. Available at: [Link]

-

Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

-

Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Available at: [Link]

-

Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. PubMed. Available at: [Link]

-

4-Hydroxy Atorvastatin-D5 (Disodium Salt). Veeprho. Available at: [Link]

-

Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hy. Available at: [Link]

-

Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Pediatric Oncall. Available at: [Link]

-

HMG-CoA Reductase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage. IOSRPHR. Available at: [Link]

-

4-Hydroxy Atorvastatin-D5 (calcium). Veeprho. Available at: [Link]

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. droracle.ai [droracle.ai]

- 5. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. ClinPGx [clinpgx.org]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Hydroxy Atorvastatin-d5 Disodium Salt | C33H33FN2Na2O6 | CID 45039407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Hydroxy Atorvastatin-d5 disodium | CAS#:1276537-19-9 | Chemsrc [chemsrc.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 2-Hydroxy Atorvastatin-d5 Sodium Salt | LGC Standards [lgcstandards.com]

- 17. caymanchem.com [caymanchem.com]

- 18. veeprho.com [veeprho.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy Atorvastatin-d5 Disodium Salt chemical properties

An In-depth Technical Guide to 2-Hydroxy Atorvastatin-d5 Disodium Salt

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy Atorvastatin-d5 Disodium Salt, a critical analytical tool in pharmaceutical research and development. As the deuterated form of a primary active metabolite of Atorvastatin, this compound serves as an indispensable internal standard for quantitative bioanalytical assays. This document delves into its core chemical properties, synthesis, analytical characterization, and its pivotal role in pharmacokinetic studies. Methodologies and workflows are presented with a focus on the underlying scientific principles, offering researchers and drug development professionals a definitive resource for its application.

Introduction and Foundational Concepts

Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is widely prescribed to lower elevated low-density lipoprotein (LDL) cholesterol and triglycerides.[3][4] Upon administration, Atorvastatin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, into two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy) and 4-hydroxy atorvastatin (para-hydroxy).[1][5][6] These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[5][7]

2-Hydroxy Atorvastatin-d5 Disodium Salt is a stable isotope-labeled derivative of this key metabolite. The incorporation of five deuterium atoms (d5) on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[8][9] Its use mitigates variability in sample preparation and instrument response, ensuring accuracy and precision in pharmacokinetic and drug metabolism studies.[8][10] This guide will explore the essential technical details of this compound from its synthesis to its application.

Core Chemical and Physical Properties

The fundamental identity of 2-Hydroxy Atorvastatin-d5 Disodium Salt is defined by its unique chemical structure and physical characteristics.

Chemical Structure and Identifiers

-

IUPAC Name: disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[4][11]

-

Synonyms: 2-Hydroxy Atorvastatin-d5 (2Na Salt), o-hydroxy Atorvastatin-d5 Disodium Salt[3][9][11]

The structure features the core pyrrole ring of Atorvastatin, with a hydroxyl group at the ortho-position of the N-phenylcarbamoyl moiety and five deuterium atoms replacing hydrogen on the 3-phenyl group.

Physicochemical Data Summary

Quantitative properties are crucial for method development, including solvent selection and storage. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 1276537-19-9 | [3][11][12] |

| Molecular Formula | C₃₃H₂₈D₅FN₂Na₂O₆ | [3][10] |

| Molecular Weight | 623.63 g/mol | [3][8][12] |

| Exact Mass | 623.24318723 Da | [10][11] |

| Appearance | Light yellow to yellow solid | [8] |

| Purity | ≥99% deuterated forms | [2] |

Synthesis and Analytical Characterization

The generation and verification of a high-purity analytical standard are paramount to its function. While proprietary synthesis methods are common, a plausible synthetic route and standard characterization protocols are outlined below.

Rationale for Synthetic Pathway

The synthesis of 2-Hydroxy Atorvastatin-d5 Disodium Salt logically involves two key transformations from a suitable precursor: selective hydroxylation and introduction of the deuterium label. A common strategy is the ortho-lithiation of a protected Atorvastatin derivative.

A potential, though simplified, synthetic approach could involve:

-

Deuteration: Introduction of the d5-phenyl group early in the synthesis of the pyrrole core, for instance, by using deuterated benzaldehyde in a Paal-Knorr pyrrole synthesis.

-

Protection: The 3,5-diol side chain of the deuterated Atorvastatin precursor is protected, often as an acetonide, to prevent side reactions.[13]

-

Directed Ortho-Hydroxylation: The protected, deuterated Atorvastatin is treated with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78°C) to deprotonate the ortho position of the N-phenylcarbamoyl ring. This is followed by quenching with an electrophilic oxygen source to install the hydroxyl group.[13]

-

Deprotection and Saponification: The protecting group is removed under acidic conditions. Subsequent treatment with a base, such as sodium hydroxide, hydrolyzes the ester (if present) to the carboxylic acid and forms the disodium salt.[14]

-

Purification: The final product is purified, typically using preparative reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate it from unreacted starting material and the 4-hydroxy isomer.[13]

Analytical Workflow for Quality Control

Confirming the identity, purity, and isotopic enrichment of the final compound is a critical step. The primary technique for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Dissolve a small amount of the synthesized material in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water with 0.1% acetic acid or formic acid to ensure good peak shape and ionization.[15]

-

Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer with an electrospray ionization (ESI) source, often in positive ion mode.[15]

-

Data Analysis:

-

Confirm the mass of the precursor ion corresponding to the protonated molecule [M+H]⁺.

-

Perform collision-induced dissociation (CID) to generate a characteristic product ion spectrum. The fragmentation pattern serves as a fingerprint for structural confirmation.[16]

-

Assess isotopic purity by examining the mass spectrum for the presence of d0 to d4 species.

-

| Technique | Expected Data | Reference(s) |

| LC-MS/MS (ESI+) | Precursor Ion (m/z): ~579.3 [M-2Na+3H]⁺ (reflecting the free acid form in solution) Product Ion(s) (m/z): A major fragment corresponding to the loss of the dihydroxyheptanoic acid side chain is expected, similar to the non-deuterated analog's fragmentation to m/z 440.[16][17] | [15][16][18] |

| High-Resolution MS | Provides the exact mass to confirm the elemental composition, C₃₃H₂₈D₅FN₂Na₂O₆. | [9] |

Biological Context and Bioanalytical Application

Understanding the metabolic origin of 2-hydroxy atorvastatin is key to appreciating the role of its deuterated analog in research.

Atorvastatin Metabolism Pathway

Atorvastatin is primarily metabolized in the gut and liver. The CYP3A4 and, to a lesser extent, CYP3A5 isoenzymes are responsible for its oxidation into hydroxylated metabolites.[6][19] This biotransformation is a critical determinant of the drug's overall efficacy and potential for drug-drug interactions.[5][20]

Caption: Metabolic pathway of Atorvastatin in the liver.

Application as an Internal Standard

The primary application of 2-Hydroxy Atorvastatin-d5 Disodium Salt is as an internal standard (IS) in bioanalytical methods, particularly for quantifying Atorvastatin and its metabolites in biological matrices like plasma.[8][21] The principle relies on the assumption that the stable isotope-labeled IS behaves identically to the analyte during sample extraction, processing, and ionization, but is distinguishable by its mass.[10] This corrects for any analyte loss during sample workup and variations in instrument performance.

-

Sample Spiking: To a known volume of plasma (e.g., 100 µL), add a small, precise volume of a known concentration of 2-Hydroxy Atorvastatin-d5 (and other relevant d5-labeled standards like Atorvastatin-d5).[2][15]

-

Protein Precipitation/Extraction: Add a protein precipitating agent, such as acetonitrile, to the plasma sample. Vortex to mix and centrifuge to pellet the precipitated proteins. An alternative is liquid-liquid extraction or solid-phase extraction for cleaner samples.[15]

-

Supernatant Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[15]

-

LC-MS/MS Analysis: Inject the reconstituted sample. The mass spectrometer is set to monitor specific mass transitions (Multiple Reaction Monitoring, MRM) for both the analyte (e.g., 2-Hydroxy Atorvastatin) and the internal standard (2-Hydroxy Atorvastatin-d5).[22]

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Caption: Workflow for quantifying metabolites using a deuterated standard.

Storage and Handling

Proper handling and storage are essential to maintain the integrity and stability of this analytical standard.

-

Storage: For long-term stability, the compound should be stored in a cool, dry place, protected from light and moisture.[13] Recommended storage is at -20°C.

-

Handling: Use standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or fume hood to avoid inhalation. As a disodium salt, the compound may be hygroscopic.

Conclusion

2-Hydroxy Atorvastatin-d5 Disodium Salt is a highly specific and indispensable tool for modern drug development and clinical pharmacology. Its role as a stable isotope-labeled internal standard enables the robust and accurate quantification of a key active metabolite of Atorvastatin. A thorough understanding of its chemical properties, metabolic relevance, and analytical application, as detailed in this guide, is fundamental for researchers aiming to generate high-quality pharmacokinetic and bioequivalence data.

References

-

Wikipedia. (n.d.). Atorvastatin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Hydroxy Atorvastatin-d5 Disodium Salt. Retrieved from [Link]

-

PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. Retrieved from [Link]

-

Dr. Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver? Retrieved from [Link]

-

News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of atorvastatin in human liver microsomes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy Atorvastatin-d5 Disodium Salt. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Hydroxy Atorvastatin-d5 disodium. Retrieved from [Link]

-

Zhang, T., et al. (2015). Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for atorvastatin and its metabolites. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). The product ion spectra of: (A) AT, (B) AT-D5, (C) 2-AT, (D) 2-AT-D5,.... Retrieved from [Link]

-

PubMed Central. (2021). Atorvastatin population pharmacokinetics in a real-life setting: Influence of genetic polymorphisms and association with clinical response. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetic parameters of atorvastatin and metabolites (2-hydroxy.... Retrieved from [Link]

-

Bullen, W. W., et al. (1999). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Shitara, Y., et al. (2006). Pharmacokinetics of atorvastatin and its hydroxy metabolites in rats and the effects of concomitant rifampicin single doses. Drug Metabolism and Disposition. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Hydroxy Atorvastatin-D5 (2Na Salt). Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy Atorvastatin-d5 Sodium Salt. Retrieved from [Link]

-

PubChem. (n.d.). di(2-Hydroxy Atorvastatin-d5) Calcium Salt. Retrieved from [Link]

-

Veeprho. (n.d.). 4-Hydroxy Atorvastatin-D5 (Disodium Salt). Retrieved from [Link]

-

Oxford Academic. (2002). Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. Retrieved from [Link]

-

ResearchGate. (2019). Various analytical methods for analysis of atorvastatin: A review. Retrieved from [Link]

-

precisionFDA. (n.d.). ATORVASTATIN. Retrieved from [Link]

-

Biomolecules & Therapeutics. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved from [Link]

-

MDPI. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Atorvastatin-impurities. Retrieved from [Link]

-

PubMed. (2019). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. Retrieved from [Link]

-

Dove Research & Analytics Laboratory. (n.d.). di(2-Hydroxy Atorvastatin-d5) Calcium Salt. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparing Atorvastatin And Its Calcium Salt. Retrieved from [Link]

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Hydroxy Atorvastatin-d5 Sodium Salt | LGC Standards [lgcstandards.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. veeprho.com [veeprho.com]

- 10. 2-Hydroxy Atorvastatin-d5 disodium | CAS#:1276537-19-9 | Chemsrc [chemsrc.com]

- 11. 2-Hydroxy Atorvastatin-d5 Disodium Salt | C33H33FN2Na2O6 | CID 45039407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Hydroxy Atorvastatin-d5 Sodium Salt | LGC Standards [lgcstandards.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biomolther.org [biomolther.org]

- 15. Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2-Hydroxy Atorvastatin-d5 Sodium Salt | C33H35FN2O6 | CID 10650880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for atorvastatin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of a Deuterated Metabolite Standard

<_-8191>## Decoding the Certificate of Analysis: A Technical Guide to 2-Hydroxy Atorvastatin-d5 Disodium Salt

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a reference standard's identity, purity, and quality.[1][2] This guide provides an in-depth technical examination of the CoA for 2-Hydroxy Atorvastatin-d5 Disodium Salt, a critical internal standard in pharmacokinetic and drug metabolism studies.[3][4][5] By dissecting the analytical methodologies behind the data, this paper aims to equip scientists with the expertise to confidently interpret and utilize this essential reference material.

Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), to form active hydroxylated metabolites, including 2-hydroxy atorvastatin.[6][7][8] The use of stable isotope-labeled internal standards, such as 2-Hydroxy Atorvastatin-d5 Disodium Salt, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][9][10] The five deuterium atoms (d5) grant a mass shift that allows for its clear differentiation from the endogenous, non-labeled metabolite, while its nearly identical physicochemical properties ensure it behaves similarly during sample extraction and analysis.[3][9][11] This co-elution is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of quantification.[10]

The CoA for 2-Hydroxy Atorvastatin-d5 Disodium Salt serves as a comprehensive dossier, validating its suitability for these demanding applications.[2][12]

Structural Confirmation and Identification

A primary function of the CoA is to unequivocally confirm the chemical identity of the reference standard.[1] This is achieved through a combination of spectroscopic techniques that probe the molecule's unique structural features.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which is a fundamental identifier. For 2-Hydroxy Atorvastatin-d5 Disodium Salt, the expected molecular weight is approximately 623.63 g/mol .[13][14] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing an additional layer of confidence in the compound's identity.

Table 1: Representative Mass Spectrometry Data

| Parameter | Specification | Result |

| Molecular Formula | C₃₃H₂₈D₅FN₂Na₂O₆ | Confirmed |

| Molecular Weight | 623.63 g/mol | 623.6 [M-2Na+2H]⁻ |

| Appearance | White to off-white solid | Conforms |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule, offering a definitive confirmation of its structure.[15][16] Both ¹H (proton) and ¹³C (carbon) NMR are typically employed. The ¹H NMR spectrum will show characteristic peaks for the aromatic and aliphatic protons, and the absence of signals for the deuterated phenyl group confirms the isotopic labeling.[17]

Experimental Protocol: 1D ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Hydroxy Atorvastatin-d5 Disodium Salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[17][18]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns of the observed peaks to confirm the presence of all expected protons and the absence of signals in the deuterated region.

Caption: Workflow for NMR-based structural confirmation.

Purity Assessment

The purity of a reference standard is paramount for accurate quantification in analytical assays. The CoA will detail the methods used to assess both chromatographic and absolute purity.[19]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds by separating the main component from any impurities.[20][21][22] A reversed-phase HPLC method is commonly used for atorvastatin and its metabolites.

Table 2: Typical HPLC Purity Data

| Parameter | Specification | Result |

| Purity by HPLC | ≥ 98.0% | 99.5% |

| Impurities | Report any impurity > 0.1% | No single impurity > 0.1% |

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[23]

-

Standard Preparation: Accurately prepare a solution of 2-Hydroxy Atorvastatin-d5 Disodium Salt in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

-

Chromatographic System:

-

Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

-

Calculation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Caption: HPLC workflow for purity determination.

Assay and Potency

The assay value on a CoA provides the concentration of the pure substance in the reference material. This is often determined by a mass balance approach, which accounts for the presence of non-active components such as water and residual solvents.[19]

Table 3: Example Assay Calculation

| Test | Result |

| Purity by HPLC | 99.5% |

| Water Content (Karl Fischer) | 2.0% |

| Residual Solvents (GC-HS) | < 0.5% |

| Calculated Assay (as is basis) | ~97.0% |

This calculated assay value is critical for preparing accurate stock solutions for calibration curves in quantitative bioanalysis.

Conclusion: A Commitment to Quality

The Certificate of Analysis for 2-Hydroxy Atorvastatin-d5 Disodium Salt is a testament to the rigorous quality control measures undertaken to ensure its suitability as a reference standard. By understanding the scientific principles and experimental protocols behind the data presented on the CoA, researchers can have full confidence in the material's identity, purity, and potency. This, in turn, underpins the generation of reliable and reproducible data in drug metabolism and pharmacokinetic studies, ultimately contributing to the development of safer and more effective medicines.

References

- BenchChem. (2025). Application Notes and Protocols for the Use of Deuterated Standards in Drug Metabolism Studies.

- MDPI. (2013). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules, 18(2), 2470-2489.

- BenchChem. (2025). Application Notes and Protocols for Atorvastatin Metabolism Assay.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- PubMed Central. (2020). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Pharmaceuticals (Basel), 13(10), 285.

- MDPI. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 25(22), 5376.

- National Institutes of Health. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma.

- ResearchGate. (n.d.). Tandem mass spectrometry (MS/MS) spectra of (A) atorvastatin, (B) para-hydroxyatorvastatin and (C) ortho-hydroxyatorvastatin.

- Taylor & Francis Online. (2022). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Bioanalysis, 14(21), 1483-1497.

- PubChem. (n.d.). 2-Hydroxy Atorvastatin-d5 Disodium Salt.

- ResearchGate. (2013). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma.

- Journal of Drug Delivery and Therapeutics. (2019).

- International Journal of Pharmaceutical Sciences Review and Research. (2023). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. 82(1), 1-13.

- KCAS Bio. (2017). The Value of Deuterated Internal Standards.

- International Journal of Pharmaceutical Sciences and Research. (2024).

- ResearchGate. (n.d.). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets.

- PharmaRegulatory.in. (2025). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting.

- CORE. (2014). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets.

- ResearchGate. (2019). Various analytical methods for analysis of atorvastatin: A review.

- Royal Society of Chemistry. (2014). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 6(18), 7381-7387.

- Chemsrc. (2025). 2-Hydroxy Atorvastatin-d5 disodium.

- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- MedChemExpress. (n.d.). 2-Hydroxy Atorvastatin-d5 disodium.

- Advent Chembio. (n.d.). Certificate of Analysis (CoA) in Pharma.

- Pharmaffiliates. (n.d.). Atorvastatin-impurities.

- World Health Organization. (2018). Annex 4: Model certificate of analysis. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. (WHO Technical Report Series, No. 1010).

- Pharmaffiliates. (n.d.). 1276537-19-9| Chemical Name : 2-Hydroxy Atorvastatin-d5 Disodium Salt.

- EDQM FAQs. (2021). Certificate of analysis.

- Clearsynth. (2022). Certificate of Analysis.

- LGC Standards. (n.d.). Pharmaceutical Reference Standards.

- Veeprho. (n.d.). 2-Hydroxy Atorvastatin-D5 (2Na Salt) | CAS 1276537-19-9.

- Clinivex. (n.d.). 4-Hydroxy Atorvastatin-d5 Disodium Salt Supplier.

- Beilstein Journals. (2017). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 13, 1344-1351.

- Organic Spectroscopy International. (2015). Atorvastatin calcium.

- The Journal of Physical Chemistry B. (2012).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694).

- BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxy Atorvastatin: Chemical Structure and Properties.

Sources

- 1. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 2. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. 2-Hydroxy Atorvastatin-d5 disodium | CAS#:1276537-19-9 | Chemsrc [chemsrc.com]

- 12. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]

- 13. 2-Hydroxy Atorvastatin-d5 Disodium Salt | C33H33FN2Na2O6 | CID 45039407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: Atorvastatin calcium [orgspectroscopyint.blogspot.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694) [hmdb.ca]

- 19. helicon.ru [helicon.ru]

- 20. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Application of Deuterated Atorvastatin Metabolites in Research

Abstract

This technical guide provides a comprehensive overview of the critical role and practical application of deuterated atorvastatin metabolites in modern drug development and metabolic research. Atorvastatin, a leading HMG-CoA reductase inhibitor, undergoes extensive hepatic metabolism to form key active metabolites, primarily ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA). Accurate quantification of these molecules in complex biological matrices is paramount for pharmacokinetic (PK), drug-drug interaction (DDI), and bioequivalence studies. This document details the scientific rationale for using deuterated stable isotope labeled (SIL) internal standards, outlines the metabolic pathways of atorvastatin, and provides field-proven, step-by-step protocols for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. It is intended for researchers, bioanalytical scientists, and drug development professionals seeking to implement robust and reliable quantitative assays.

The Imperative for Isotopic Labeling in Atorvastatin Bioanalysis

Atorvastatin: Clinical Significance and Metabolic Complexity

Atorvastatin is a cornerstone therapy for hypercholesterolemia, functioning by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] However, the parent drug tells only part of the story. Following administration, atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two principal active metabolites: ortho-hydroxyatorvastatin (o-HA) and para-hydroxyatorvastatin (p-HA).[2][3][4] Crucially, these metabolites are not mere byproducts; they are pharmacologically active and contribute significantly to the drug's overall therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[2][5] This extended activity from the metabolites is responsible for the long-lasting therapeutic effect, which persists beyond the 14-hour half-life of the parent compound.[2] Given this metabolic profile, any robust pharmacokinetic assessment of atorvastatin must simultaneously and accurately quantify the parent drug and its key active metabolites.

The Gold Standard: Stable Isotope Labeled (SIL) Internal Standards

Quantitative bioanalysis using LC-MS/MS is susceptible to several sources of variability that can compromise data integrity, including sample loss during extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument response.[6][7][8] To correct for these variables, an internal standard (IS) is incorporated into every sample. While a structural analog can be used, the ideal IS is a stable isotope-labeled version of the analyte itself.[9][10]

Causality: A deuterated SIL IS is chemically and structurally identical to the analyte, causing it to co-elute chromatographically and experience nearly identical behavior during sample preparation and ionization.[11][12] Any loss or signal variation affecting the analyte will equally affect the SIL IS. The mass spectrometer distinguishes between the two based on their mass difference. By measuring the peak area ratio of the analyte to the SIL IS, all sources of variability are effectively normalized, leading to highly accurate and precise quantification.[6][10] This principle is the foundation of the "gold standard" approach in regulated bioanalysis.

Why Deuterium? The Practical Advantages

Deuterium (²H or D) is the preferred stable isotope for several reasons:

-

Safety: It is non-radioactive and safe for use in human studies.[13][14]

-

Cost-Effectiveness: Deuteration is often more synthetically accessible and cost-effective compared to labeling with ¹³C or ¹⁵N.

-

Sufficient Mass Shift: Incorporating three or more deuterium atoms provides a clear mass difference from the analyte, preventing isotopic crosstalk.

-

Metabolic Stability: Strategic placement of deuterium on a molecule (e.g., on an aromatic ring not susceptible to metabolism) prevents its loss during metabolic processes, ensuring it remains a valid tracer. The synthesis of atorvastatin-d5, for instance, often involves using aniline-d5 as a precursor, placing the deuterium atoms on a stable phenyl group.[15][16]

Atorvastatin Metabolism: Pathways and Key Players

Primary Metabolic Transformation

The metabolic fate of atorvastatin is predominantly governed by CYP3A4, with minor contributions from CYP3A5.[3][17] The primary transformation is hydroxylation at the ortho and para positions of the N-phenyl ring, yielding o-HA and p-HA, respectively.[2][4] These metabolites retain significant HMG-CoA reductase inhibitory activity. Further metabolism can occur via glucuronidation, and the parent drug and its hydroxylated metabolites exist in a pH-dependent equilibrium with their corresponding inactive lactone forms.[1][18][19] Under acidic conditions, such as in the stomach, the lactone form is favored.[20][21]

Visualizing the Core Metabolic Pathway

The following diagram illustrates the primary CYP3A4-mediated metabolism of Atorvastatin Acid into its main active hydroxy metabolites.

Caption: Primary metabolic pathway of atorvastatin via CYP3A4.

Deuterated Atorvastatin Metabolites: The Researcher's Toolkit

For accurate bioanalysis, a corresponding deuterated internal standard is required for each analyte of interest. The most commonly used standards are:

-

Atorvastatin-d5 Acid: Internal standard for the parent drug.

-

ortho-Hydroxyatorvastatin-d5 Acid: Internal standard for the o-HA metabolite.

-

para-Hydroxyatorvastatin-d5 Acid: Internal standard for the p-HA metabolite.

The "-d5" designation typically refers to five deuterium atoms placed on the stable N-phenyl ring, a position that is not prone to metabolic attack or hydrogen-deuterium exchange, thus ensuring the label's integrity throughout the analytical process.[15]

Core Application: A Validated LC-MS/MS Bioanalytical Protocol

This section provides a robust, field-proven protocol for the simultaneous quantification of atorvastatin, o-HA, and p-HA in human plasma.

Principle of the Assay

The method utilizes liquid-liquid extraction (LLE) to isolate the analytes and their deuterated internal standards from plasma. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode and monitoring specific multiple reaction monitoring (MRM) transitions.

Protocol: Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot Plasma: To a 1.5 mL polypropylene tube, add 100 µL of human plasma sample, calibrator, or quality control (QC) sample.

-

Spike Internal Standard: Add 25 µL of the internal standard working solution (containing Atorvastatin-d5, o-HA-d5, and p-HA-d5 at 50 ng/mL each in methanol). Vortex briefly.

-

Expert Insight: The IS must be added at the very beginning to account for any variability or loss during all subsequent extraction steps.[8]

-

-

Acidification: Add 50 µL of 0.1 M HCl. Vortex for 10 seconds.

-

Expert Insight: Acidification helps to disrupt protein binding and ensures the analytes are in a consistent protonation state for extraction.

-

-

Extraction: Add 1.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) to a new clean tube, taking care not to disturb the protein pellet at the interface.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

-

Injection: Transfer the supernatant to an autosampler vial and inject 5-10 µL into the LC-MS/MS system.

Protocol: LC-MS/MS Method Parameters

The following table provides typical starting parameters that should be optimized for the specific instrumentation used.

| Parameter | Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for these moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase LC. |

| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute all analytes with good peak shape in a short run time.[22] |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | These compounds readily form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |

| Gas Temperature | 350°C | Facilitates desolvation of droplets. |

| Gas Flow | 10 L/min | Assists in desolvation. |

Data Presentation: Key MRM Transitions

Quantitative analysis relies on monitoring specific precursor-to-product ion transitions. The table below lists validated transitions for atorvastatin and its metabolites.[23]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atorvastatin Acid | 559.3 | 440.2 | 25 |

| Atorvastatin-d5 Acid (IS) | 564.3 | 445.2 | 25 |

| ortho-Hydroxyatorvastatin | 575.3 | 440.2 | 28 |

| ortho-Hydroxyatorvastatin-d5 (IS) | 580.3 | 445.2 | 28 |

| para-Hydroxyatorvastatin | 575.3 | 440.2 | 28 |

| para-Hydroxyatorvastatin-d5 (IS) | 580.3 | 445.2 | 28 |

Visualizing the Bioanalytical Workflow

This diagram outlines the logical flow from biological sample to quantitative result.

Caption: Standard workflow for LC-MS/MS bioanalysis using SIL IS.

Conclusion: Ensuring Data Integrity in Drug Metabolism Research

The accurate quantification of atorvastatin and its active hydroxy metabolites is non-negotiable for the successful clinical development and evaluation of this vital therapeutic agent. Deuterated internal standards of the parent drug and its metabolites are indispensable tools that enable researchers to overcome the inherent challenges of bioanalysis. By co-opting the principles of isotope dilution mass spectrometry, these standards correct for analytical variability, thereby ensuring the precision, accuracy, and reproducibility of pharmacokinetic data. The protocols and principles outlined in this guide represent a validated, field-proven framework for achieving the highest standards of data integrity in atorvastatin research.

References

- Dr.Oracle. (2025-08-18). How is atorvastatin (Lipitor) metabolized in the liver? Vertex AI Search.

- Analytical Methods (RSC Publishing). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS.

- ClinPGx.

- Xenobiotica.

- ResearchGate.

- PubMed.

- MDPI. Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot?

- Organic & Biomolecular Chemistry (RSC Publishing).

- Benchchem.

- Benchchem.

- SciSpace.

- Taylor & Francis Online. Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe.

- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- NIH. (2016-03-01). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma.

- RSC Publishing. (2008-07-18).

- ResolveMass Laboratories Inc. (2025-11-08).

- arXiv. (2022-08-16). [2208.07987] Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals that the Parent Atorvastatin Cannot?

- YouTube. (2025-10-30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- NIH.

- Oxford Academic. (2013-07-24).

- ResearchGate. (2025-08-07). The use of stable isotopes in drug metabolism studies.

- PubMed. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry.

- ResearchGate.

- ResearchGate. In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. Total represents acid + lactone.

- PubMed.

- ResearchGate. (2022-08-16). Why Ortho- and Para-Hydroxy Metabolites Can Scavenge Free Radicals That the Parent Atorvastatin Cannot?

- ResearchGate. (2025-08-07).

- ResearchGate. (2025-08-06). (PDF) Physiologically-Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid-to-Lactone Conversion.

- Metabolic Solutions. (2024-11-21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Crimson Publishers. (2017-12-18). Stable Labeled Isotopes as Internal Standards: A Critical Review.

- Crimson Publishers. (2017-12-18). Stable Labeled Isotopes as Internal Standards: A Critical Review.

- Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies.

- PubMed Central. Applications of stable isotopes in clinical pharmacology.

- Biomolecules & Therapeutics.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. droracle.ai [droracle.ai]

- 3. tandfonline.com [tandfonline.com]

- 4. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

- 14. metsol.com [metsol.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Gold Standard of Quantification: An In-depth Technical Guide to Isotope-Labeled Internal Standards

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, particularly in the realm of mass spectrometry, the use of an internal standard is foundational. Among the various types of internal standards, those labeled with stable isotopes stand as the undisputed gold standard. This guide provides a comprehensive exploration of isotope-labeled internal standards (ILIS), moving beyond a simple procedural overview to delve into the core principles, strategic considerations, and practical applications that underpin their efficacy. Here, we will dissect the causality behind experimental choices, offering field-proven insights to ensure your quantitative workflows are not just robust, but scientifically unimpeachable.

Part 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS) - The Bedrock of Accurate Quantification

At its core, the use of an ILIS is an application of isotope dilution, a method that leverages the addition of a known quantity of an isotopically distinct version of the analyte to a sample prior to analysis.[1] This "spike" serves as a direct comparator for the naturally occurring, or "light," analyte.[2] The fundamental premise of IDMS is that the ILIS, being chemically identical to the analyte, will behave in the same manner throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[3][4]

By adding the ILIS at the very beginning of the sample preparation process, it experiences the same potential for loss or variability as the target analyte.[3] Consequently, any variations in sample handling, matrix effects (ion suppression or enhancement), or instrument performance are compensated for by measuring the ratio of the analyte's signal to the ILIS's signal.[5][6] This ratiometric approach provides a level of accuracy and precision that is difficult to achieve with other standardization techniques.[4]

The power of this technique lies in its ability to correct for a multitude of potential errors. For instance, if a portion of the sample is lost during an extraction step, an equivalent portion of the ILIS is also lost, leaving the ratio of analyte to ILIS unchanged. Similarly, if the ionization efficiency in the mass spectrometer fluctuates, both the analyte and the ILIS are affected proportionally, again preserving the integrity of their ratio.[3][6] This makes IDMS an incredibly robust method for quantitative analysis in complex matrices such as plasma, urine, and tissue extracts.[5][7]

Part 2: The Anatomy of an Ideal Isotope-Labeled Internal Standard

The selection and design of an appropriate ILIS are critical for the success of any quantitative assay. Several key factors must be carefully considered to ensure the ILIS performs its function as a reliable proxy for the analyte.[8]

Isotopic Purity and Mass Shift

An ideal ILIS should have high isotopic purity, meaning it contains a minimal amount of the unlabeled analyte.[3][9] The presence of the unlabeled species in the ILIS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation. A common recommendation is that the unlabeled component should be less than 2% of the total ILIS.[9]

Furthermore, the mass difference between the ILIS and the analyte should be sufficient to prevent spectral overlap from the natural isotopic abundance of the analyte (the M+1, M+2 peaks, etc.).[3] A mass shift of at least 3 to 4 Daltons is generally recommended.[3] However, an excessive mass shift, especially when using a large number of deuterium atoms, can sometimes lead to undesirable chromatographic effects.[3]

The Choice of Isotope: A Strategic Decision

The most commonly used stable isotopes for labeling are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[8] While deuterium is often the most cost-effective and synthetically accessible option, it is not without its drawbacks.[10]

Deuterium (²H): The primary concern with deuterium labeling is the potential for the "chromatographic isotope effect," where the deuterated standard may elute slightly earlier or later than the unlabeled analyte.[11] This can be particularly problematic in high-resolution chromatography systems. This separation can lead to differential matrix effects, where the analyte and ILIS experience different levels of ion suppression or enhancement, thereby compromising the accuracy of the measurement.[11][12] Another potential issue is the stability of the deuterium label; if placed at an exchangeable position on the molecule (e.g., on a hydroxyl or amine group), it can be lost and replaced by hydrogen from the solvent or matrix.[8]

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): Whenever possible, labeling with ¹³C or ¹⁵N is preferred.[3][5] These heavier isotopes have a negligible impact on the physicochemical properties of the molecule, resulting in near-perfect co-elution with the analyte.[5][13] This ensures that both compounds are subjected to the same matrix effects and ionization conditions, leading to more accurate and reliable quantification.[12] Furthermore, ¹³C and ¹⁵N labels are generally more stable and not susceptible to back-exchange.[3]

Strategic Placement of the Isotopic Label

The position of the isotopic label within the molecule is a critical consideration.[3] The label should be placed in a stable part of the molecule that is not prone to chemical or enzymatic cleavage during sample processing or in the mass spectrometer's ion source.[8] Ideally, the label should be on a fragment of the molecule that will be monitored in tandem mass spectrometry (MS/MS) experiments.[8] This ensures that the selected fragment ion for the ILIS also contains the isotopic label, providing the highest level of specificity.

Below is a diagram illustrating the decision-making process for selecting an appropriate ILIS.

Caption: Workflow for the selection of an isotope-labeled internal standard.

Part 3: Synthesis and Characterization of Isotope-Labeled Internal Standards

The generation of a high-quality ILIS is a critical first step. There are two primary approaches to incorporating stable isotopes into a molecule: chemical synthesis and enzymatic/biological synthesis.[8][14]

Chemical Synthesis: This is the most common method and offers the greatest flexibility in terms of isotope choice and label positioning.[8] The synthesis can be achieved through two main strategies:

-

Hydrogen/Deuterium Exchange: This method involves exposing the unlabeled molecule to a deuterium source under conditions that promote the exchange of protons for deuterons. While synthetically simpler, it can sometimes result in incomplete labeling and may place labels in less stable positions.[8]

-

Complete Synthesis with Labeled Building Blocks: This approach involves designing a synthetic route that incorporates commercially available starting materials already containing the desired stable isotope (e.g., ¹³C-labeled urea).[8][15] This method provides precise control over the location and number of isotopic labels and generally results in a more stable and well-characterized ILIS.[8]

Enzymatic/Biological Synthesis: For complex biomolecules like metabolites or proteins, enzymatic or cell-based synthesis can be a powerful alternative.[6][14][16] For example, proteins can be expressed in cell culture media enriched with stable isotope-labeled amino acids (a technique known as SILAC).[17][18] This produces a full-length, correctly folded protein ILIS that is an ideal standard for quantitative proteomics, as it can account for variability in protein extraction and enzymatic digestion.[19][20][21] Similarly, enzymes can be used in vitro to synthesize specific metabolites from isotopically labeled precursors.[14][22]

Regardless of the synthetic route, the resulting ILIS must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Part 4: Practical Implementation and Method Validation

The successful use of an ILIS in a quantitative assay requires careful planning and rigorous validation.

Experimental Protocol: Preparation of Calibration Standards and Quality Controls

-

Stock Solutions: Prepare separate, high-concentration stock solutions of the analyte and the ILIS in a suitable organic solvent. The purity and concentration of these standards should be well-documented, ideally with a certificate of analysis.[23]

-

Working Solutions: From the stock solutions, prepare a series of working solutions for the analyte to create the calibration curve. A separate working solution of the ILIS is also prepared.

-

Spiking: To create the calibration curve, a constant volume of the ILIS working solution is added to a series of blank matrix samples. Then, varying amounts of the analyte working solutions are added to create a range of concentrations.

-

Quality Controls (QCs): Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same biological matrix. These are used to assess the accuracy and precision of the method during validation and routine sample analysis.

-

Sample Preparation: Add the ILIS to all unknown samples, calibration standards, and QCs at the beginning of the sample preparation process (e.g., before protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analysis: Analyze the processed samples by LC-MS or another appropriate technique.

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the ILIS against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve.

Method Validation: Ensuring a Self-Validating System

A quantitative method using an ILIS must be validated to demonstrate that it is fit for its intended purpose.[24][25] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidance on bioanalytical method validation.[23][26] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This includes checking for interference from the matrix or the ILIS itself.[27]

-

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. These are typically assessed by analyzing QC samples at multiple concentrations on different days.

-

Calibration Curve: The relationship between the analyte concentration and the response ratio should be defined and demonstrated to be linear over the intended analytical range.

-

Recovery: The efficiency of the extraction process for the analyte. While the ILIS is intended to correct for incomplete or variable recovery, understanding the recovery is still an important aspect of method characterization.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and ILIS. The consistency of the matrix effect across different sources of the biological matrix should be evaluated.

-

Stability: The stability of the analyte and ILIS in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[28]

The relationship between these validation parameters is illustrated in the following diagram.

Caption: Key parameters for analytical method validation.

Part 5: Navigating the Challenges and Pitfalls

While ILIS are incredibly powerful tools, they are not a panacea. A knowledgeable scientist must be aware of potential pitfalls to avoid generating erroneous data.

Isotopic Interference (Crosstalk)

Isotopic interference, or "crosstalk," occurs when the signal from the analyte contributes to the signal of the ILIS, or vice versa.[29][30] The analyte's natural isotopic distribution can have a small peak at the mass of the ILIS, and the ILIS may contain a small amount of the unlabeled analyte.[29][31] This becomes more pronounced for high molecular weight compounds or when the concentration of the analyte is much higher than that of the ILIS.[29] This can lead to non-linearity in the calibration curve.[9] Careful selection of the ILIS to have a sufficient mass shift and high isotopic purity can mitigate this issue.[3][31]

The Deuterium Isotope Effect

As previously mentioned, the use of deuterium-labeled standards can lead to chromatographic separation from the analyte.[11] This can be a significant source of error if not properly addressed. If a deuterium-labeled standard must be used, it is crucial to:

-

Use the minimum number of deuterium labels necessary to achieve the required mass shift.[9]

-

Place the labels in positions that are less likely to influence the molecule's polarity.

-

Thoroughly evaluate the co-elution of the analyte and ILIS during method development and validation.[12]

Stability of the Labeled Standard

The chemical and isotopic stability of the ILIS is paramount.[28] The standard should not degrade under the storage and experimental conditions. For deuterated standards, the potential for H/D exchange in protic solvents or under certain pH conditions must be considered.[8] Stability should be rigorously tested as part of the method validation process.

The following table summarizes the key characteristics and considerations for different types of stable isotopes used in ILIS.

| Isotope | Common Mass Shift | Advantages | Disadvantages |

| Deuterium (²H) | +1 per D atom | Relatively inexpensive; readily available starting materials.[10] | Potential for chromatographic isotope effect (retention time shift).[11] Risk of H/D exchange and label instability.[8] |

| Carbon-13 (¹³C) | +1 per ¹³C atom | Minimal to no chromatographic isotope effect; excellent co-elution.[5][13] High isotopic stability.[3] | More expensive than deuterium labeling; synthesis can be more complex. |